Cas no 87480-84-0 (Butanoic acid, 2-methyl-,8-(acetyloxy)-8a-[(acetyloxy)methyl]-5-(hexahydrofuro[2,3-b]furan-2-yl)octahydro-3-hydroxy-5,6-dimethylspiro[naphthalene-1(2H),2'-oxiran]-2-ylester, [1R-[1a,2b,3a,4ab,5b(2S*,3aR*,6aS*),6a,8a,8aa]]-[partial]-)
![Butanoic acid, 2-methyl-,8-(acetyloxy)-8a-[(acetyloxy)methyl]-5-(hexahydrofuro[2,3-b]furan-2-yl)octahydro-3-hydroxy-5,6-dimethylspiro[naphthalene-1(2H),2'-oxiran]-2-ylester, [1R-[1a,2b,3a,4ab,5b(2S*,3aR*,6aS*),6a,8a,8aa]]-[partial]- structure](https://fr.kuujia.com/scimg/cas/87480-84-0x500.png)
87480-84-0 structure
Nom du produit:Butanoic acid, 2-methyl-,8-(acetyloxy)-8a-[(acetyloxy)methyl]-5-(hexahydrofuro[2,3-b]furan-2-yl)octahydro-3-hydroxy-5,6-dimethylspiro[naphthalene-1(2H),2'-oxiran]-2-ylester, [1R-[1a,2b,3a,4ab,5b(2S*,3aR*,6aS*),6a,8a,8aa]]-[partial]-
Butanoic acid, 2-methyl-,8-(acetyloxy)-8a-[(acetyloxy)methyl]-5-(hexahydrofuro[2,3-b]furan-2-yl)octahydro-3-hydroxy-5,6-dimethylspiro[naphthalene-1(2H),2'-oxiran]-2-ylester, [1R-[1a,2b,3a,4ab,5b(2S*,3aR*,6aS*),6a,8a,8aa]]-[partial]- Propriétés chimiques et physiques
Nom et identifiant
-
- Butanoic acid, 2-methyl-, 8-(acetyloxy)-8a-[(acetyloxy)methyl]-5-(hexahydrofuro[2,3-b]furan-2-yl)oc tahydro-3-hydroxy-5,6-dimethylspiro[naphthalene-1(2H),2'-oxiran]-2-yl ester, [1R-[1a,2b,3a,4ab,5b(2S*,3aR*,6aS*),6a,8a,8aa]]-[partial]-
- Dihydroajugapitin
- (1R,2S,3R,4aR,5S,6R,8S,8aR)-8-Acetoxy-8a-(acetoxymethyl)-5-[(2S,3 aR,6aS)-hexahydrofuro[2,3-b]furan-2-yl]-3-hydroxy-5,6-dimethyloct ahydro-2H-spiro[naphthalene-1,2'-oxiran]-2-yl (2S)-2-methylbutano at
- Butanoic acid, 2-methyl-, 8-(acetyloxy)-8a-[(acetyloxy)methyl]-5-(hexahydrofuro[2,3-b]furan-2-yl)oc tahydro-3-hydroxy-5,6-dim
- Butanoic acid, 2-methyl-, 8-(acetyloxy)-8a-[(acetyloxy)methyl]-5-(hexahydrofuro[2,3-b]furan-2-yl)oc tahydro-3-hydroxy-5,6-dimethylspiro[naphthalene-1(2H),2'-oxiran]-2-yl ester, [1R-[1a,2b,3a,4ab,5b(2S
- Butanoic acid, 2-methyl-,8-(acetyloxy)-8a-[(acetyloxy)methyl]-5-(hexahydrofuro[2,3-b]furan-2-y...
- 14,15-Dihydroajugapitin
- [ "" ]
- 87480-84-0
- AKOS032962447
- FS-9121
- [(1R,2S,3R,4aR,5S,6R,8S,8aR)-5-[(3aR,5S,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-5-yl]-8-acetyloxy-8a-(acetyloxymethyl)-3-hydroxy-5,6-dimethylspiro[3,4,4a,6,7,8-hexahydro-2H-naphthalene-1,2'-oxirane]-2-yl] (2S)-2-methylbutanoate
- CHEMBL2270063
- Butanoic acid, 2-methyl-,8-(acetyloxy)-8a-[(acetyloxy)methyl]-5-(hexahydrofuro[2,3-b]furan-2-yl)octahydro-3-hydroxy-5,6-dimethylspiro[naphthalene-1(2H),2'-oxiran]-2-ylester, [1R-[1a,2b,3a,4ab,5b(2S*,3aR*,6aS*),6a,8a,8aa]]-[partial]-
-
- Piscine à noyau: InChI=1S/C29H44O10/c1-7-15(2)25(33)39-24-20(32)12-21-27(6,22-11-19-8-9-34-26(19)38-22)16(3)10-23(37-18(5)31)28(21,13-35-17(4)30)29(24)14-36-29/h15-16,19-24,26,32H,7-14H2,1-6H3/t15-,16+,19+,20+,21+,22-,23-,24-,26-,27-,28-,29+/m0/s1
- La clé Inchi: XMVULWKEVGKECE-JORUAPMBSA-N
- Sourire: CC[C@H](C)C(=O)O[C@H]1[C@@H](C[C@@H]2[C@@]([C@@H](C[C@@H]([C@]2([C@@]13CO3)COC(=O)C)OC(=O)C)C)(C)[C@@H]4C[C@H]5CCO[C@H]5O4)O
Propriétés calculées
- Qualité précise: 552.29344760g/mol
- Masse isotopique unique: 552.29344760g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 10
- Comptage des atomes lourds: 39
- Nombre de liaisons rotatives: 10
- Complexité: 985
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 12
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.9
- Surface topologique des pôles: 130Ų
Propriétés expérimentales
- Couleur / forme: Powder
- Dense: 1.3±0.1 g/cm3
- Point d'ébullition: 611.7±55.0 °C at 760 mmHg
- Point d'éclair: 190.4±25.0 °C
- Pression de vapeur: 0.0±4.0 mmHg at 25°C
Butanoic acid, 2-methyl-,8-(acetyloxy)-8a-[(acetyloxy)methyl]-5-(hexahydrofuro[2,3-b]furan-2-yl)octahydro-3-hydroxy-5,6-dimethylspiro[naphthalene-1(2H),2'-oxiran]-2-ylester, [1R-[1a,2b,3a,4ab,5b(2S*,3aR*,6aS*),6a,8a,8aa]]-[partial]- Informations de sécurité
- Description des dangers: H303 peut être nocif par ingestion + h313 peut être nocif par contact cutané + h333 peut être nocif par inhalation
- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313
- Instructions de sécurité: H303+H313+H333
- Conditions de stockage:La température de stockage est de 4 ℃, il est préférable de stocker à - 4 ℃
Butanoic acid, 2-methyl-,8-(acetyloxy)-8a-[(acetyloxy)methyl]-5-(hexahydrofuro[2,3-b]furan-2-yl)octahydro-3-hydroxy-5,6-dimethylspiro[naphthalene-1(2H),2'-oxiran]-2-ylester, [1R-[1a,2b,3a,4ab,5b(2S*,3aR*,6aS*),6a,8a,8aa]]-[partial]- PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN3846-1 ml * 10 mm |
Dihydroajugapitin |
87480-84-0 | 1 ml * 10 mm |
¥ 5440 | 2024-07-20 | ||
TargetMol Chemicals | TN3846-5 mg |
Dihydroajugapitin |
87480-84-0 | 98% | 5mg |
¥ 3,560 | 2023-07-11 | |
TargetMol Chemicals | TN3846-1 mL * 10 mM (in DMSO) |
Dihydroajugapitin |
87480-84-0 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 5440 | 2023-09-15 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3846-1 mg |
Dihydroajugapitin |
87480-84-0 | 1mg |
¥2595.00 | 2022-04-26 | ||
A2B Chem LLC | AH93558-5mg |
Dihydroajugapitin |
87480-84-0 | 97.5% | 5mg |
$635.00 | 2024-04-19 | |
TargetMol Chemicals | TN3846-5mg |
Dihydroajugapitin |
87480-84-0 | 5mg |
¥ 3560 | 2024-07-20 |
Butanoic acid, 2-methyl-,8-(acetyloxy)-8a-[(acetyloxy)methyl]-5-(hexahydrofuro[2,3-b]furan-2-yl)octahydro-3-hydroxy-5,6-dimethylspiro[naphthalene-1(2H),2'-oxiran]-2-ylester, [1R-[1a,2b,3a,4ab,5b(2S*,3aR*,6aS*),6a,8a,8aa]]-[partial]- Littérature connexe
-
Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
87480-84-0 (Butanoic acid, 2-methyl-,8-(acetyloxy)-8a-[(acetyloxy)methyl]-5-(hexahydrofuro[2,3-b]furan-2-yl)octahydro-3-hydroxy-5,6-dimethylspiro[naphthalene-1(2H),2'-oxiran]-2-ylester, [1R-[1a,2b,3a,4ab,5b(2S*,3aR*,6aS*),6a,8a,8aa]]-[partial]-) Produits connexes
- 1784465-64-0(4-(Difluoromethyl)-1,3-thiazole-2-carboxylic acid)
- 1803846-76-5(2,5-Bis(trifluoromethyl)-4-(trifluoromethoxy)pyridine)
- 2260670-15-1(Sphingosine-\u200b1-\u200bphosphate-\u200bD7)
- 1097824-94-6(1-(2,5-DICHLOROPHENYL)PENTAN-1-ONE)
- 1286704-43-5(1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-{4-(ethylamino)-6-methylpyrimidin-2-ylamino}ethyl)urea)
- 2228769-15-9(methyl2-(2,4,6-trifluorophenyl)ethylamine)
- 2229209-50-9(tert-butyl N-4-(1-amino-2,2-dimethylcyclopropyl)-3-chlorophenylcarbamate)
- 885278-39-7(5,6-Dichloro-1H-indazole-3-carbonitrile)
- 1349699-69-9((S)-N-(Piperidin-3-yl)pyridine-2-carboxamide dihydrochloride)
- 2228630-42-8(1-(2-cyclopropylpropyl)cyclopentan-1-amine)
Fournisseurs recommandés
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:87480-84-0)Dihydroajugapitin

Pureté:>98%
Quantité:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prix ($):Enquête